4,4',4''-Nitrilotribenzonitrile

Übersicht

Beschreibung

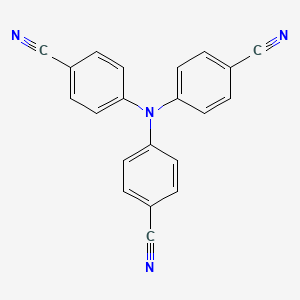

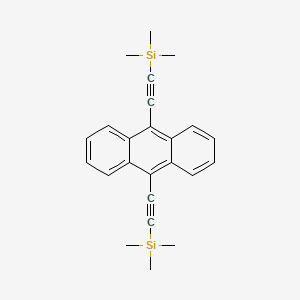

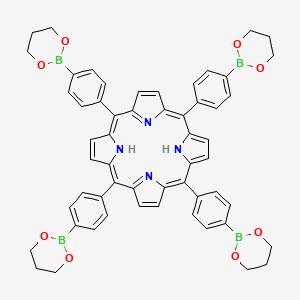

“4,4’,4’'-Nitrilotribenzonitrile” is a chemical compound with the molecular formula C21H12N4 . It has an average mass of 320.347 Da and a monoisotopic mass of 320.106201 Da .

Synthesis Analysis

The synthesis of “4,4’,4’'-Nitrilotribenzonitrile” involves several steps. One method involves the use of potassium carbonate in dimethyl sulfoxide at 140℃ for 96 hours under an inert atmosphere . Another method involves the use of potassium carbonate in N,N-dimethyl-formamide at 110℃ for 12 hours .Molecular Structure Analysis

The molecular structure of “4,4’,4’'-Nitrilotribenzonitrile” is complex, with multiple aromatic rings and nitrile groups. The compound has a high degree of symmetry due to the three phenyl rings attached to a central nitrogen atom .Physical And Chemical Properties Analysis

“4,4’,4’'-Nitrilotribenzonitrile” has a density of 1.3±0.1 g/cm3 and a boiling point of 570.0±45.0 °C at 760 mmHg . It has a vapor pressure of 0.0±1.6 mmHg at 25°C and an enthalpy of vaporization of 85.5±3.0 kJ/mol . The compound has a molar refractivity of 93.8±0.4 cm3 .Wissenschaftliche Forschungsanwendungen

Electrostatic Investigations at Interfaces

Research involving similar compounds to 4,4',4''-Nitrilotribenzonitrile, like 4-mercaptobenzonitrile, has been utilized in studying electrostatics at electrode/self-assembled monolayers (SAMs)/solution interfaces. The vibrational Stark effect (VSE) of these compounds helps in investigating the local electric fields at such interfaces, which is pivotal for understanding electrochemical reactions and designing sensors or electrochemical devices (Schkolnik et al., 2012).

Raman Spectroscopy in Chemical Analysis

Compounds like 4-aminobenzonitrile have been studied using Raman spectroscopy, particularly in relation to their adsorption on silver surfaces. These studies contribute to the understanding of molecular interactions and surface chemistry, which are essential for developing new materials and analytical techniques (Park et al., 1993).

Surface-Enhanced Raman Scattering Studies

The adsorption and reactivity of compounds like 4-nitrobenzonitrile on nanoparticles have been examined using surface-enhanced Raman scattering (SERS). These studies are significant for understanding catalytic processes and for developing advanced materials with specific surface properties (Muniz-Miranda et al., 2008).

Thermophysical Properties for Material Science

The thermophysical properties of nitrobenzonitriles, a group to which 4,4',4''-Nitrilotribenzonitrile is related, have been extensively studied. These properties are crucial for material science, especially in designing materials with specific thermal characteristics (Jiménez et al., 2002).

Corrosion Inhibition

Studies involving benzonitrile derivatives have shown potential in the field of corrosion inhibition. Understanding the molecular structure and how these compounds interact with metal surfaces is vital for developing new corrosion inhibitors (Chaouiki et al., 2018).

Hydrogenation Processes

The hydrogenation of nitrobenzonitriles, which are structurally similar to 4,4',4''-Nitrilotribenzonitrile, provides insights into chemical processes essential for pharmaceutical and chemical manufacturing (Koprivova & Červený, 2008).

Vibrational Analysis in Spectroscopy

The vibrational analysis of compounds like 4-chloro-3-nitrobenzonitrile, closely related to 4,4',4''-Nitrilotribenzonitrile, is significant in spectroscopy. Such analysis assists in understanding molecular structures and is valuable in fields like pharmaceuticals and material science (Sert et al., 2013).

Anticancer Studies

Research on benzonitrile derivatives has shown potential in anticancer treatments. Understanding the biological activity of these compounds can lead to the development of new therapeutic agents (Pilon et al., 2020).

Optical Properties in Material Science

The plasma polymerization of benzonitrile derivatives, for instance, 4-phenylbenzonitrile, has been studied for the synthesis of thin films with enhanced optical properties. This is crucial in developing new materials for electronics and photonics (Zhao et al., 2006).

Wirkmechanismus

Target of Action

This compound is primarily used as a reagent in organic synthesis reactions

Mode of Action

It is known to be soluble in organic solvents such as acetonitrile and dimethyl sulfoxide, but insoluble in water . This solubility profile may influence its interactions with potential targets.

Pharmacokinetics

Given its chemical properties, including its solubility in organic solvents and insolubility in water , it is likely that these factors would significantly impact its bioavailability and pharmacokinetic profile.

Result of Action

As a reagent in organic synthesis, its primary role is likely in facilitating chemical reactions rather than exerting direct effects on cells or molecules .

Action Environment

The action of 4,4’,4’'-Nitrilotribenzonitrile is likely influenced by various environmental factors. For instance, its solubility in organic solvents and insolubility in water suggests that the presence and concentration of these solvents could impact its efficacy and stability . Additionally, as with many chemical reactions, factors such as temperature and pH could also play a role.

Eigenschaften

IUPAC Name |

4-(4-cyano-N-(4-cyanophenyl)anilino)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N4/c22-13-16-1-7-19(8-2-16)25(20-9-3-17(14-23)4-10-20)21-11-5-18(15-24)6-12-21/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPCEBQPPGLTFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4',4''-Nitrilotribenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5'-Bi[2-hydroxyisophthalaldehyde]](/img/structure/B3069678.png)

![Thieno[3,2-b]thiophene-2,5-diyldiboronic acid](/img/structure/B3069720.png)